3-Hydroxy-4-octenoic acid
Description
Contextualizing 3-Hydroxy-4-octenoic Acid within Hydroxy Fatty Acid Research
This compound belongs to the vast and functionally diverse class of organic compounds known as hydroxy fatty acids. These molecules are characterized by the presence of at least one hydroxyl group and a carboxyl group in their aliphatic chain. Within this broad category, 3-hydroxy fatty acids are of particular interest due to their roles as intermediates in fatty acid metabolism and as constituents of more complex lipids.
The study of hydroxy fatty acids is a significant area of research, with implications ranging from understanding fundamental biochemical pathways to the development of new therapeutic agents and industrial materials. These compounds are found across various biological systems, from bacteria to humans, and their specific functions are often dictated by their chain length, the position and stereochemistry of the hydroxyl group, and the presence of other functional groups.
Significance of this compound as a Research Compound
While extensive research has been conducted on various hydroxy fatty acids, this compound has emerged as a compound of specific academic interest. Its significance lies in its unique structural features—an eight-carbon chain with a hydroxyl group at the third position and a double bond at the fourth position. This combination of functional groups imparts specific chemical reactivity and biological activity that distinguishes it from other fatty acids.
Research into this compound is driven by its potential involvement in various biological processes and its utility as a building block in chemical synthesis. For instance, related compounds have been identified as components of pheromones in insects, suggesting a potential role for this compound in chemical signaling. uni-bayreuth.deareeo.ac.ir Furthermore, the presence of both a hydroxyl and a carboxyl group, along with unsaturation, makes it a versatile precursor for the synthesis of more complex molecules.
Overview of Research Trajectories for this compound
Current research on this compound is multifaceted, exploring its natural occurrence, synthesis, and potential applications. One major research trajectory focuses on its identification and characterization in natural sources. For example, various hydroxy fatty acids, including those with similar carbon skeletons, have been found in royal jelly, a secretion from honeybees, where they contribute to its antimicrobial properties. bris.ac.ukmdpi.comnih.govnih.govspandidos-publications.com
Another significant area of investigation is the development of efficient synthetic routes to produce this compound and its derivatives. Chemical synthesis allows for the production of specific stereoisomers of the compound, which is crucial for studying its biological activity, as different isomers can have vastly different effects. acs.orgtandfonline.com
Furthermore, researchers are exploring the potential applications of this compound. This includes its use as a chiral building block in the synthesis of complex natural products and pharmaceuticals. The functional groups present in the molecule allow for a variety of chemical transformations, making it a valuable tool for organic chemists. acs.orgtandfonline.com The study of its biological activities, although still in early stages, aims to uncover its potential roles in cellular processes and its possible utility in biotechnology and medicine.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
(E)-3-hydroxyoct-4-enoic acid |
InChI |
InChI=1S/C8H14O3/c1-2-3-4-5-7(9)6-8(10)11/h4-5,7,9H,2-3,6H2,1H3,(H,10,11)/b5-4+ |
InChI Key |
XWLRJZXXLLFLAS-SNAWJCMRSA-N |
SMILES |
CCCC=CC(CC(=O)O)O |
Isomeric SMILES |
CCC/C=C/C(CC(=O)O)O |
Canonical SMILES |
CCCC=CC(CC(=O)O)O |
Origin of Product |
United States |
Occurrence and Natural Sources of 3 Hydroxy 4 Octenoic Acid
Presence in Biological Systems and Organisms
The identification of 3-Hydroxy-4-octenoic acid specifically is rare. Much of the available research focuses on its saturated counterpart, 3-hydroxyoctanoic acid, and other unsaturated hydroxy fatty acids.
While direct evidence for this compound is limited, bacteria, particularly of the Pseudomonas genus, are well-known producers of various hydroxyalkanoic acids. These compounds are often precursors or components of larger biopolymers.
Pseudomonas aeruginosa : This opportunistic pathogen is known to produce a variety of secondary metabolites, including rhamnolipids, which are biosurfactants. The biosynthesis of rhamnolipids involves (R)-3-hydroxyalkanoic acids. For instance, the RhlA enzyme dimerizes (R)-3-hydroxyalkanoic acids to form R-3-((R-3-hydroxyalkanoyl)oxy)alkanoic acids (HAAs), with the C10-C10 chain length being the most abundant in P. aeruginosa. While this points to the presence of 3-hydroxyalkanoic acids, the specific 4-octenoic acid variant is not commonly reported.
Pseudomonas oleovorans : This bacterium is notable for its ability to produce medium-chain-length polyhydroxyalkanoates (mcl-PHAs) when grown on alkanes or fatty acids. When cultured on octanoate (B1194180), P. oleovorans accumulates a PHA that is predominantly composed of 3-hydroxyoctanoic acid (88 mol%) and 3-hydroxyhexanoic acid (12 mol%). In experiments where P. oleovorans was grown on unsaturated fatty acids like 3-hydroxy-6-octenoic acid and 3-hydroxy-7-octenoic acid, it produced polyesters containing mainly unsaturated C8 monomer units. This suggests the bacterium possesses the enzymatic machinery to incorporate unsaturated hydroxyalkanoates into PHAs, making the presence of this compound plausible under specific substrate conditions, though not explicitly documented.
Streptomyces spp. : Members of the genus Streptomyces are prolific producers of a vast array of secondary metabolites, including many polyketides. The biosynthesis of polyketides involves the sequential condensation of small carboxylic acid units, and can lead to a wide diversity of structures, including those with hydroxyl groups and double bonds. However, a specific search of the literature did not yield direct evidence of this compound as a natural product from Streptomyces.
Fungi and yeasts are known to produce a variety of fatty acids and related compounds. For example, the yeast Saccharomyces cerevisiae can be engineered to produce octanoic acid. Some fungi are also known to produce polyunsaturated fatty acids. However, the natural occurrence of this compound in fungi and yeasts is not well-documented in current scientific literature.
Plants synthesize a wide array of fatty acids, including unsaturated and hydroxy fatty acids. These compounds play crucial roles as structural components of membranes, signaling molecules, and storage compounds. While plants are a rich source of diverse fatty acid structures, there is no direct evidence in the reviewed literature for the natural occurrence of this compound in plant tissues.
In mammalian systems, fatty acid metabolism is a fundamental process. Octanoic acid and other medium-chain fatty acids are metabolized in the liver. While various hydroxy fatty acids are known to be present in mammalian tissues as intermediates or products of metabolic pathways, the specific compound this compound has not been identified as a common metabolite.
Role as Structural Component and Biomarker
While the role of this compound itself is not well-defined, the broader class of 3-hydroxyalkanoic acids are significant as structural components of polyhydroxyalkanoates.
Polyhydroxyalkanoates (PHAs) are biodegradable polyesters synthesized by numerous bacteria as intracellular carbon and energy storage materials. nih.govresearchgate.net These biopolymers are accumulated in the form of granules within the cytoplasm when nutrients such as nitrogen or phosphorus are limited, but a carbon source is in excess. nih.gov When the nutrient limitation is relieved, these stored PHAs can be depolymerized and utilized by the cell as a source of carbon and energy. frontiersin.org
The composition of PHAs can vary widely, incorporating over 150 different monomer units, which in turn dictates the physical properties of the resulting polymer. nih.gov This diversity allows PHAs to range from hard, crystalline plastics to flexible elastomers. Medium-chain-length PHAs (mcl-PHAs), which are often produced by Pseudomonas species, are composed of monomers with 6 to 14 carbon atoms. 3-hydroxyoctanoic acid is a common monomer found in these mcl-PHAs. nih.gov
The incorporation of unsaturated monomers, such as a hypothetical this compound unit, into the PHA backbone would impart different properties to the polymer, such as sites for chemical modification. As mentioned, P. oleovorans has demonstrated the ability to incorporate unsaturated C8 monomers, indicating the potential for the formation of such polyhydroxyalkenoates.
Table 1: Occurrence of 3-Hydroxyoctanoic Acid and Related Unsaturated Monomers in Bacterial PHAs
| Bacterium | Carbon Source | PHA Monomer Composition |
| Pseudomonas oleovorans | Octanoate | 88 mol% 3-hydroxyoctanoic acid, 12 mol% 3-hydroxyhexanoic acid |
| Pseudomonas oleovorans | 3-hydroxy-6-octenoic acid | Mainly unsaturated C8 units |
| Pseudomonas oleovorans | 3-hydroxy-7-octenoic acid | Mainly unsaturated C8 units |
Endotoxin (B1171834) (LPS) from Gram-Negative Bacteria
This compound is a specific type of 3-hydroxy fatty acid (3-OH FA), a class of molecules integral to the structure of lipopolysaccharide (LPS), also known as endotoxin. LPS is a major component of the outer membrane of most Gram-negative bacteria. nih.govoatext.comsigmaaldrich.com The toxicity and potent immunological activity of endotoxin are primarily attributed to its lipid A moiety. oatext.comresearchgate.netacs.org
The structure of lipid A is highly conserved across many bacterial species and consists of a bisphosphorylated glucosamine (B1671600) disaccharide backbone. acs.orgocl-journal.orgresearchgate.net Attached to this backbone are several fatty acid chains. Crucially, a significant portion of these are 3-hydroxy fatty acids, which are linked via ester and amide bonds. researchgate.netacs.org Typically, lipid A contains four residues of (R)-3-hydroxy fatty acids. acs.org The specific chain length of these 3-OH FAs can vary between different bacterial species, ranging from 10 to 18 carbon atoms. nih.govresearchgate.netcopernicus.org For example, in Escherichia coli, 3-hydroxytetradecanoic acid (a 14-carbon 3-OH FA) is common, while other bacteria may feature 3-hydroxy fatty acids with different chain lengths. nih.govresearchgate.net
This consistent presence of 3-OH FAs in lipid A makes them reliable chemical markers for the detection and quantification of endotoxins. researchgate.netkaust.edu.sa Analytical methods, such as gas chromatography-mass spectrometry (GC-MS), can be used to measure the concentration of various 3-OH FAs, thereby providing an accurate assessment of the total endotoxin or Gram-negative bacterial load in a given sample. researchgate.netkaust.edu.sa
Table 1: Relationship between 3-Hydroxy Fatty Acids and Bacterial Endotoxin
| Component | Description | Role of 3-Hydroxy Fatty Acids |
| Gram-Negative Bacteria | A class of bacteria characterized by a thin peptidoglycan cell wall and an outer membrane. | The outer membrane is the source of Lipopolysaccharide (LPS). |
| Lipopolysaccharide (LPS) / Endotoxin | A large molecule consisting of a lipid and a polysaccharide, found in the outer membrane of Gram-negative bacteria. nih.govsigmaaldrich.com | Composed of three parts: O-antigen, core oligosaccharide, and Lipid A. sigmaaldrich.comocl-journal.org |
| Lipid A | The innermost component of LPS, responsible for its endotoxic activity. oatext.comresearchgate.net | A conserved structure containing a glucosamine disaccharide backbone acylated with multiple fatty acid chains. acs.orgresearchgate.net |
| 3-Hydroxy Fatty Acids (3-OH FAs) | A class of fatty acids that are fundamental structural components of Lipid A. researchgate.netacs.org | Serve as the primary acyl chains attached to the sugar backbone, making them key biomarkers for endotoxin presence. kaust.edu.sa |
Environmental and Organic Geochemical Biomarkers
In the fields of environmental science and organic geochemistry, a biomarker (or "molecular fossil") is an organic compound that can be traced back to a specific biological source. wikipedia.org The unique and stable structure of these molecules allows them to be preserved in sediments, soils, and geological records over long periods. wikipedia.orgmdpi.com The presence and distribution of specific biomarkers can provide valuable information about past ecosystems, environmental conditions, and the types of organisms that contributed to organic matter in a sample. wikipedia.orgmdpi.comresearchgate.net
Given that 3-hydroxy fatty acids (3-OH FAs) with carbon chain lengths of C10 to C18 are uniquely and ubiquitously produced as components of lipid A in Gram-negative bacteria, they serve as excellent biomarkers for this bacterial group. researchgate.netearthdoc.orgearthdoc.org When Gram-negative bacteria die and decompose, their cellular components, including the stable lipid A, are incorporated into the surrounding environment. The 3-OH FAs from lipid A can persist in various environmental archives, such as atmospheric aerosols, lake sediments, and soils. researchgate.netkaust.edu.saearthdoc.org
Researchers can extract and analyze these 3-OH FAs from environmental samples to:
Quantify Bacterial Input: Estimate the past and present contributions of Gram-negative bacteria to the total organic matter. researchgate.netkaust.edu.sa
Reconstruct Paleoenvironments: The relative distribution of different chain lengths of 3-OH FAs has been shown to correlate with environmental parameters like air temperature and soil pH. copernicus.orgearthdoc.org This has led to the development of novel proxies for reconstructing past climate conditions. earthdoc.orgearthdoc.org For instance, specific ratios of branched (iso and anteiso) to normal 3-OH FAs have been correlated with mean annual air temperature in studies of lake sediments and soils. copernicus.orgearthdoc.org
The use of 3-hydroxy fatty acids as biomarkers provides a powerful tool for tracing the presence and ecological role of Gram-negative bacteria in both modern and ancient environments. researchgate.netearthdoc.org
Natural Occurrence of Related Octenoic Acid Derivatives
While this compound is specifically linked to bacterial endotoxins, the broader family of octenoic acids and their derivatives are found across various domains of life, including plants, fungi, and other microorganisms. These related compounds exhibit structural variations in the position of the double bond, chain length, and the presence of other functional groups.
One significant group of related compounds in nature are the octadecanoids , which are 18-carbon oxygenated fatty acids derived from linoleic and linolenic acids. acs.orgoup.com These signaling molecules are widespread in the plant kingdom and are also found in some fungi. oup.com They play crucial roles in plant defense against pathogens and herbivores. oup.com
In addition to larger fatty acids, various microorganisms produce a diverse array of unique fatty acids. Plant-associated microbes, for example, are a rich source of bioactive natural products, including numerous fatty acid derivatives. nih.gov Bacteria, in general, synthesize fatty acids that are often shorter than those in eukaryotes and may feature branched chains or hydroxyl groups. nih.gov Other examples of naturally occurring unsaturated fatty acids include valeric acid (pentanoic acid), which is found in plants like those of the Valeriana genus. mdpi.com
Table 2: Examples of Naturally Occurring Unsaturated Fatty Acid Derivatives
| Compound Class / Specific Compound | Natural Source(s) | Typical Biological Context |
| Octadecanoids (e.g., Jasmonic acid precursors) | Plants, some fungi. oup.com | Plant defense signaling, response to stress. acs.orgoup.com |
| Phenolic Acids | Plants, microbes. nih.gov | Plant-microbe interactions, defense molecules. nih.gov |
| Valeric Acid (Pentanoic Acid) | Plants (e.g., Valeriana genus), microbial fermentation. mdpi.com | Industrial intermediate, natural fragrance component. mdpi.com |
| Branched and Hydroxylated Fatty Acids | Bacteria. nih.gov | Components of bacterial cell membranes and storage lipids. nih.gov |
Metabolic Pathways and Fate of 3 Hydroxy 4 Octenoic Acid
Role in Fatty Acid β-Oxidation
Fatty acid β-oxidation is a critical catabolic process where fatty acids are broken down to produce energy. aocs.orgmicrobenotes.com 3-Hydroxy-4-octenoic acid is an intermediate in the β-oxidation of unsaturated fatty acids.
Mitochondrial β-oxidation is a cyclical process that shortens fatty acid chains by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2. wikipedia.orgreactome.org For unsaturated fatty acids like linoleic acid, which possess double bonds in their carbon chains, the standard β-oxidation pathway requires additional enzymes to handle these non-standard structures. During the breakdown of certain unsaturated fatty acids, this compound, or more accurately its CoA ester, can be formed as an intermediate. The presence of the double bond at the fourth carbon and the hydroxyl group at the third carbon necessitates specific enzymatic reactions to continue the oxidation spiral.
The process involves the following general steps:
Dehydrogenation: An acyl-CoA dehydrogenase removes two hydrogens, creating a double bond.
Hydration: Water is added across the double bond by enoyl-CoA hydratase.
Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group, generating NADH.
Thiolytic Cleavage: β-ketothiolase cleaves the molecule, releasing acetyl-CoA and a shortened acyl-CoA.
For unsaturated fatty acids, isomerases and reductases are required to modify the position and configuration of the double bonds to allow the core β-oxidation enzymes to act.
Inherited disorders of fatty acid oxidation (FAODs) are a group of metabolic diseases where the body is unable to properly break down fatty acids for energy. nih.govmsdmanuals.com These disorders can lead to a buildup of fatty acids and their intermediates, which can be toxic. nih.gov Deficiencies in enzymes involved in the β-oxidation of medium and long-chain fatty acids can lead to the accumulation of specific acylcarnitines and organic acids in blood and urine.
Several FAODs are relevant to the metabolism of C8 fatty acids and their hydroxylated derivatives:
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: This is one of the most common FAODs, characterized by the accumulation of medium-chain fatty acids like octanoic acid and its derivatives. nih.gov
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency and Mitochondrial Trifunctional Protein (MTP) Deficiency: These disorders affect the processing of long-chain fatty acids and can lead to the accumulation of long-chain 3-hydroxy fatty acids. frontiersin.orgnih.govmhmedical.com While not directly related to this compound, they highlight the pathological consequences of impaired 3-hydroxyacyl-CoA processing.
The accumulation of 3-hydroxy fatty acid intermediates in these disorders can contribute to the clinical manifestations, which often include hypoglycemia, cardiomyopathy, and liver dysfunction. frontiersin.org
The rate of fatty acid β-oxidation is tightly regulated by the body's metabolic state. During periods of fasting or when following a ketogenic diet, the body's reliance on fatty acids for energy increases significantly. wur.nlnih.gov
Fasting: During fasting, hormonal changes, including a decrease in insulin and an increase in glucagon, promote the release of fatty acids from adipose tissue. These fatty acids are then transported to the liver and other tissues for β-oxidation. wur.nl This increased flux through the β-oxidation pathway can lead to elevated levels of intermediates, particularly if there are any underlying enzymatic limitations.
Ketogenic Diet: A ketogenic diet, which is high in fat and low in carbohydrates, mimics the metabolic state of fasting. nih.govmdpi.com The continuous supply of dietary fatty acids leads to a sustained high rate of β-oxidation and the production of ketone bodies. mdpi.com In this state, the metabolism of all types of fatty acids, including unsaturated ones that can generate this compound, is upregulated.
The regulation of this pathway is complex, involving transcriptional control by factors like peroxisome proliferator-activated receptor alpha (PPARα) and allosteric regulation of the enzymes involved. wur.nlmdpi.com
Biotransformation and Oxidative Processes
Biotransformation refers to the metabolic processes by which the body alters chemical substances. nih.gov For fatty acids and their derivatives, this involves a variety of oxidative reactions primarily carried out by cytochrome P450 (CYP) enzymes. uomus.edu.iq These enzymes can introduce hydroxyl groups at various positions along the fatty acid chain, a process known as hydroxylation. uomus.edu.iq
While β-oxidation is the primary catabolic pathway, ω-oxidation represents an alternative route that can become more significant when β-oxidation is impaired. In ω-oxidation, the terminal methyl group (ω-carbon) of the fatty acid is hydroxylated, followed by further oxidation to a dicarboxylic acid. This process can also act on hydroxylated fatty acids.
The biotransformation of this compound could potentially involve:
Further hydroxylation at other positions on the carbon chain.
Oxidation of the existing hydroxyl group to a keto group.
Conjugation reactions to increase water solubility for excretion.
These biotransformation pathways are crucial for detoxifying and eliminating excess fatty acid intermediates. mdpi.com
Link to Oxylipin Biosynthesis Pathways
Oxylipins are a large family of signaling molecules derived from the oxidation of polyunsaturated fatty acids. aocs.orgnih.gov The biosynthesis of oxylipins is initiated by enzymes such as lipoxygenases (LOXs), cyclooxygenases (COXs), and cytochrome P450s, which introduce oxygen into the fatty acid backbone. nih.govresearchgate.net
While the primary substrates for oxylipin synthesis are longer-chain polyunsaturated fatty acids like arachidonic acid and linoleic acid, the metabolic pathways are interconnected. researchgate.net Intermediates of fatty acid metabolism can potentially influence oxylipin biosynthesis. For instance, the accumulation of certain fatty acid species due to metabolic blocks can alter the substrate availability for oxylipin-producing enzymes. Hydroxy fatty acids are a major class of oxylipins, and while this compound is not a classical oxylipin, its structure as a hydroxylated unsaturated fatty acid places it in a related chemical class. The catabolism of oxylipins can also involve β-oxidation, suggesting a metabolic link. acs.org
Elongation of Medium-Chain Fatty Acids
Fatty acid chains can be elongated through processes that are essentially the reverse of β-oxidation. researchgate.net This process, known as chain elongation, occurs in both the mitochondria and the endoplasmic reticulum and involves the sequential addition of two-carbon units from malonyl-CoA or acetyl-CoA. frontiersin.org While typically associated with the synthesis of long-chain fatty acids from shorter precursors, the potential for intermediates of β-oxidation to re-enter elongation pathways exists.
Under certain metabolic conditions, it is conceivable that a medium-chain hydroxy fatty acid intermediate could be a substrate for elongation enzymes, leading to the formation of longer-chain hydroxylated fatty acids. However, the specificity of the enzymes in the elongation machinery for such substrates would be a determining factor. Research in metabolic engineering has explored the use of bacterial enzymes to produce medium-chain 3-hydroxy fatty acids, indicating that pathways for their synthesis and potential further modification exist. nih.gov
Molecular and Cellular Mechanisms of 3 Hydroxy 4 Octenoic Acid
Interaction with G Protein-Coupled Receptors (GPCRs)
Recent scientific investigations have identified 3-hydroxy-4-octenoic acid as a significant signaling molecule that exerts its effects through interaction with specific G protein-coupled receptors (GPCRs). A key target for this compound is the Hydroxy-Carboxylic Acid Receptor 3 (HCA3), also known as GPR109B. This interaction initiates a cascade of intracellular events that modulate various cellular functions.
Agonism of Hydroxy-Carboxylic Acid Receptor 3 (HCA3/GPR109B)
This compound is a specific endogenous agonist for the HCA3 receptor. nih.gov This receptor is part of a family of three hydroxy-carboxylic acid receptors, which also includes HCA1 (GPR81) and HCA2 (GPR109A). nih.gov While HCA1 and HCA2 are found in most mammals, HCA3 is exclusively present in humans and higher primates. nih.gov
Studies have demonstrated that 3-hydroxy-octanoic acid activates HCA3, leading to the engagement of Gi proteins. nih.govnih.gov This activation is specific, as 3-hydroxy-octanoic acid does not activate the closely related HCA1 and HCA2 receptors. nih.gov The specificity of this interaction is notable given the high degree of sequence homology between HCA2 and HCA3, which differ by only 16 amino acids. nih.gov Research has shown that 3-hydroxy-octanoic acid induces GTPγS-binding in membranes of cells transfected with HCA3, with an EC50 value of approximately 8 μM, indicating a potent activation of the receptor. nih.gov
The physiological relevance of this interaction is underscored by the fact that plasma concentrations of 3-hydroxy-octanoate can reach levels sufficient to activate HCA3 under conditions of increased β-oxidation, such as fasting or a ketogenic diet. nih.gov
Table 1: Agonistic Activity of 3-Hydroxy-octanoic Acid on HCA3
| Parameter | Value | Cell System | Reference |
|---|---|---|---|
| EC50 (GTPγS-binding) | ~8 μM | HCA3-transfected HEK-293T cells | nih.gov |
| Receptor Specificity | Does not activate HCA1 or HCA2 | HCA1/HCA2-transfected cells | nih.gov |
Downstream Signaling Pathways of HCA3 Activation
Upon agonist binding, HCA3 initiates a series of downstream signaling events that are characteristic of Gi-coupled receptors. These pathways ultimately lead to the modulation of cellular metabolism and other functions.
A primary consequence of HCA3 activation by this compound is the inhibition of adenylyl cyclase. This process is mediated by the Gαi subunit of the G protein complex. nih.govnih.gov The activated Gαi subunit directly inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). nih.govnih.gov This reduction in cAMP levels has been observed in various experimental systems, including heterologous expression systems and primary human adipocytes. nih.gov The inhibition of adenylyl cyclase is a key mechanism through which HCA3 mediates its anti-lipolytic effects. nih.gov
Activation of the HCA3 receptor by agonists, including 3-hydroxy-octanoic acid, has been shown to induce a transient increase in intracellular calcium (Ca2+) levels. nih.gov This effect is sensitive to pertussis toxin (PTX), confirming the involvement of Gi/Go proteins. nih.gov The rise in intracellular Ca2+ is a common signaling event for many GPCRs and can influence a variety of cellular processes, including the activation of certain protein kinases and other signaling cascades. nih.gov
In addition to cAMP inhibition and calcium mobilization, HCA3 activation leads to the stimulation of the mitogen-activated protein (MAP) kinase cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.gov Studies have demonstrated that stimulation of HCA3 with agonists results in the phosphorylation and activation of ERK1/2 in a time- and dose-dependent manner. nih.gov This activation is also sensitive to pertussis toxin, indicating its dependence on Gi protein signaling. nih.gov The activation of the ERK1/2 pathway by HCA3 is a complex process that can involve other signaling intermediates and contributes to the diverse cellular responses mediated by this receptor. nih.gov
Regulation of Lipid Metabolism and Cellular Homeostasis
The activation of HCA3 by this compound plays a significant role in the regulation of lipid metabolism, particularly in adipose tissue. The primary function identified for this signaling axis is the inhibition of lipolysis. nih.gov
During conditions of increased fatty acid β-oxidation, such as prolonged fasting, the levels of β-oxidation intermediates like 3-hydroxy-octanoate rise. nih.gov This increase in 3-hydroxy-octanoate leads to the activation of HCA3 on adipocytes. nih.gov The subsequent Gi-mediated inhibition of adenylyl cyclase and reduction in cAMP levels leads to a decrease in the activity of hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides. nih.gov This results in a reduction of free fatty acid and glycerol (B35011) release from adipocytes. nih.gov
This mechanism is considered a negative feedback loop that helps to prevent excessive lipolysis and maintain cellular and systemic energy homeostasis. nih.gov By sensing the intermediates of β-oxidation, the body can downregulate the release of fatty acids from adipose tissue when their supply is already high, thus preventing the potential negative consequences of excessive circulating free fatty acids. nih.gov
Inhibition of Adipocyte Lipolysis
While specific mechanistic studies on this compound are limited, evidence suggests that the closely related compound, 3-hydroxyoctanoic acid, can prevent the breakdown of fat, a process known as lipolysis, in human fat cells (adipocytes). glpbio.commedchemexpress.com This inhibitory action is significant as lipolysis is a fundamental pathway for mobilizing stored energy. The process is tightly controlled by a cascade of enzymes, with Hormone-Sensitive Lipase (HSL) and Adipose Triglyceride Lipase (ATGL) playing central roles. wikipedia.orgnih.govnih.gov
The regulation of these enzymes often involves hormonal signals that trigger their phosphorylation and translocation to the surface of lipid droplets. bohrium.comnih.gov For instance, pretreatment of adipocytes with octanoate (B1194180), the non-hydroxylated counterpart of 3-hydroxyoctanoic acid, has been shown to decrease the cellular response to lipolytic agonists. bohrium.comnih.gov This effect was associated with reduced phosphorylation of perilipin A, a key protein coating lipid droplets, and diminished movement of HSL to these droplets. bohrium.comnih.gov These findings suggest a potential mechanism whereby medium-chain fatty acids and their hydroxylated forms could modulate fat breakdown in adipocytes.
Table 1: Key Enzymes in Adipocyte Lipolysis
| Enzyme Name | Abbreviation | Primary Function in Lipolysis |
| Adipose Triglyceride Lipase | ATGL | Catalyzes the initial step of hydrolyzing triacylglycerols to diacylglycerols. |
| Hormone-Sensitive Lipase | HSL | Primarily hydrolyzes diacylglycerols to monoacylglycerols. |
| Monoglyceride Lipase | MGL | Completes the process by hydrolyzing monoacylglycerols to glycerol and a fatty acid. |
Influence on Cellular Fatty Acid Metabolism
The influence of this compound on the broader landscape of cellular fatty acid metabolism, encompassing both synthesis and oxidation, is an area requiring further investigation. Fatty acid metabolism is a balance between anabolic processes (synthesis) and catabolic processes (oxidation).
Fatty Acid Synthesis (Lipogenesis): This process creates fatty acids from acetyl-CoA and is regulated by key enzymes such as Acetyl-CoA Carboxylase (ACC), which produces malonyl-CoA, and Fatty Acid Synthase (FAS). wikipedia.org The transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a master regulator of the genes involved in this pathway. nih.govnih.gov Unsaturated fatty acids are known to suppress the expression of the SREBP-1c gene, thereby creating a feedback inhibition loop. nih.gov The specific impact of this compound on this regulatory network is not yet detailed in scientific literature.
Fatty Acid Oxidation (Beta-oxidation): This catabolic pathway breaks down fatty acids to produce energy. A critical rate-limiting step is the transport of long-chain fatty acids into the mitochondria, a process facilitated by Carnitine Palmitoyltransferase 1 (CPT1). nih.govfrontiersin.org The activity of CPT1 is, in turn, inhibited by malonyl-CoA, the product of the ACC enzyme, effectively preventing newly synthesized fatty acids from being immediately oxidized. nih.gov How this compound interacts with or modulates this intricate balance between fatty acid synthesis and oxidation remains to be elucidated.
Induction of Lipoapoptosis in Specific Cell Types
A significant body of research indicates that 3-hydroxy fatty acids, as a class, are potent inducers of lipoapoptosis—a form of programmed cell death triggered by an excess of fatty acids—in several specialized cell types. This phenomenon is particularly relevant in genetic disorders of fatty acid oxidation, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, where these metabolites accumulate to toxic levels. nih.govnih.gov
In placental cells known as trophoblasts, 3-hydroxy fatty acids have been identified as triggers for lipoapoptosis. unl.edu Research has specifically posed the question of whether 3-hydroxyoctanoic acid can induce this process in trophoblasts, suggesting its relevance in the context of placental cell death. unl.edu The accumulation of these fatty acids is implicated in placental damage and is a key factor in the pathology of Acute Fatty Liver of Pregnancy (AFLP), a serious condition linked to fetal LCHAD deficiency. nih.govunl.edu The underlying mechanism for this induced cell death involves caspase-independent pathways in some instances. unl.edu
The liver is particularly susceptible to the toxic effects of elevated 3-hydroxy fatty acids. These metabolites, entering the maternal circulation from the placenta in cases of fetal LCHAD deficiency, can induce lipoapoptosis in hepatocytes (liver cells). nih.govunl.edu This process contributes significantly to the acute liver injury seen in AFLP. nih.gov The mechanism of 3-hydroxy fatty acid-induced hepatocyte lipoapoptosis is linked to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. nih.govnih.gov This pathway is a well-established mediator of cellular stress and apoptosis in response to various stimuli, including saturated fatty acids. nih.govnih.govsemanticscholar.org Activation of JNK can lead to the engagement of the mitochondrial apoptotic pathway through the pro-apoptotic Bcl-2 proteins Bim and Bax. nih.gov
Accumulation of 3-hydroxy fatty acids due to defective enzyme activity is also toxic to retinal tissues, contributing to the development of retinopathy in individuals with LCHAD deficiency. nih.gov Research has demonstrated that 3-hydroxy fatty acids induce lipoapoptosis in human retinal pigment epithelial (RPE) cells. unl.edu Treatment of RPE cells with 3-hydroxy fatty acids leads to a significant increase in apoptotic nuclei and the activity of caspases 3 and 7. unl.edu This form of cell death is dependent on both the JNK signaling pathway and the activation of caspases. unl.edu
Table 2: Summary of 3-Hydroxy Fatty Acid-Induced Lipoapoptosis
| Cell Type | Implicated Condition(s) | Key Molecular Mechanisms |
| Trophoblasts | Acute Fatty Liver of Pregnancy (AFLP), Placental Damage | Caspase-independent cell death |
| Hepatocytes | Acute Fatty Liver of Pregnancy (AFLP), Hepatic Lipotoxicity | JNK pathway activation, Mitochondrial dysfunction |
| Retinal Pigment Epithelial (RPE) Cells | LCHAD Deficiency-Associated Retinopathy | JNK pathway activation, Caspase-3/7 activation |
Modulation of Gene Expression and Enzyme Activity
3-hydroxy fatty acids and related medium-chain fatty acids can modulate cellular function by altering the activity of specific enzymes and influencing gene expression programs.
Enzyme Activity: The most direct evidence of enzyme modulation relates to the induction of apoptosis. As noted, 3-hydroxy fatty acids activate key executioner enzymes of apoptosis, specifically caspase-3 and caspase-7, in retinal pigment epithelial cells. unl.edu Caspases are a family of proteases that, once activated, cleave numerous cellular substrates to orchestrate cell death. proteopedia.orgwikipedia.org Furthermore, studies on octanoate suggest an ability to modulate the activity of lipolytic enzymes by reducing the phosphorylation state of perilipin and HSL, which in turn inhibits their activity. nih.gov
Gene Expression: While direct studies on gene expression changes in response to this compound are scarce, the activation of the JNK pathway provides a link to the regulation of gene transcription. The JNK pathway can phosphorylate and activate transcription factors, such as c-Jun, which can then alter the expression of genes involved in apoptosis, including members of the Bcl-2 family. nih.govnih.gov In a broader context, fatty acids are known to be potent regulators of metabolic gene expression, often through nuclear receptors or by influencing the processing of transcription factors like SREBP-1c, which controls the expression of genes required for fatty acid synthesis. nih.govnih.gov The specific genes modulated by this compound through these or other pathways require further investigation.
Impact on Histone Deacetylase (HDAC) Class I Enzymes
There is no available research documenting the effects of this compound on the activity or expression of HDAC Class I enzymes (HDAC1, HDAC2, HDAC3, and HDAC8). Studies on the potential inhibitory or modulatory role of this specific compound on these enzymes have not been published in the scientific literature.
Regulation of Signal Transducer and Activator of Transcription 3 (STAT3) Expression
Similarly, the scientific literature lacks any studies investigating the role of this compound in the regulation of STAT3 expression or activation. There is no evidence to suggest that this compound influences the phosphorylation, dimerization, nuclear translocation, or transcriptional activity of STAT3.
Analytical Methodologies for 3 Hydroxy 4 Octenoic Acid Research
Chromatographic and Spectrometric Techniques for Identification and Quantification
The precise identification and quantification of 3-Hydroxy-4-octenoic acid in biological and chemical samples rely heavily on the separation power of chromatography coupled with the detection specificity of mass spectrometry. Infrared spectroscopy also serves as a crucial tool for the confirmation of its molecular structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. Due to the compound's polarity and low volatility, derivatization is a necessary prerequisite for successful GC-MS analysis. This process converts the polar hydroxyl and carboxyl functional groups into less polar, more volatile derivatives suitable for the gas phase. The GC column separates the derivatized analyte from other components in the sample mixture based on its boiling point and interaction with the stationary phase. The eluting compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for definitive identification.
Typical GC-MS parameters for the analysis of derivatized hydroxy fatty acids are detailed in the table below.
| Parameter | Typical Value/Condition |
|---|---|
| GC Column | RXi-5-Sil MS (30m x 0.25mm, 0.25 µm film thickness) or similar non-polar column |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Oven Temperature Program | Initial temp 70°C, ramp at 10°C/min to 280°C, hold for 8 min |
| Injector Temperature | 250°C |
| Ion Source Temperature | 230°C - 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-550 |
For highly accurate and precise quantification, stable isotope dilution (SID) GC-MS is the gold standard. This method involves adding a known amount of an isotopically labeled version of this compound (e.g., containing deuterium (B1214612) or carbon-13) to the sample as an internal standard. The labeled standard is chemically identical to the analyte and thus behaves identically during sample preparation, derivatization, and chromatographic separation, correcting for any sample loss or variability. researchgate.net The mass spectrometer can distinguish between the analyte and the heavier isotope-labeled standard based on their mass-to-charge ratio. By comparing the peak area of the endogenous analyte to that of the known amount of internal standard, a precise concentration can be calculated. researchgate.net
To render this compound suitable for GC-MS, both its carboxylic acid and hydroxyl groups must be derivatized to increase volatility and thermal stability. researchgate.netcolostate.edu The most common approaches are silylation and esterification. restek.com
Silylation: This is a prevalent method where active hydrogens in the hydroxyl and carboxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as 1% trimethylchlorosilane (TMCS), are used. The reaction is typically performed by heating the sample with the reagent in an aprotic solvent. restek.comsigmaaldrich.com This single-step derivatization effectively caps (B75204) both functional groups.
Esterification/Alkylation: This method specifically targets the carboxylic acid group. A common procedure is the formation of fatty acid methyl esters (FAMEs) using reagents like boron trifluoride (BF₃) in methanol. researchgate.netrestek.com This reaction requires heating under mild conditions. restek.com If this method is used, the hydroxyl group must be derivatized in a separate step, often through silylation, to ensure the entire molecule is sufficiently volatile.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) provide a powerful alternative for analyzing this compound, often without the need for derivatization. unimi.it This is particularly useful for complex biological matrices. The compound is separated using a reversed-phase column, such as a C18 column. mdpi.comjsbms.jp The mobile phase typically consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. unimi.itmdpi.com
Detection is commonly performed using an electrospray ionization (ESI) source in negative ion mode, which readily deprotonates the carboxylic acid group to form the [M-H]⁻ ion. nih.gov Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by isolating the [M-H]⁻ precursor ion and fragmenting it to produce characteristic product ions, which are then used for quantification. jsbms.jp
| Parameter | Typical Value/Condition |
|---|---|
| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient elution |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| MS Analysis | Multiple Reaction Monitoring (MRM) for quantification |
Infrared Spectroscopy for Structural Confirmation
Infrared (IR) spectroscopy is a valuable technique for confirming the presence of key functional groups within the this compound molecule. masterorganicchemistry.com By absorbing infrared radiation at specific frequencies that correspond to the vibrational energies of its chemical bonds, the compound's structure can be elucidated. masterorganicchemistry.com While not used for quantification, IR spectroscopy provides critical structural confirmation.
The expected characteristic absorption bands for this compound include:
O-H Stretch (Alcohol): A broad absorption band typically in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group. docbrown.info
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 3300-2500 cm⁻¹, which often overlaps with C-H stretching bands.
C-H Stretch: Absorptions just below 3000 cm⁻¹ for sp³ hybridized carbons and potentially a weaker absorption just above 3000 cm⁻¹ for the sp² carbons of the C=C double bond.
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1725-1700 cm⁻¹. docbrown.info
C=C Stretch: A medium to weak absorption band in the 1680-1620 cm⁻¹ region, characteristic of the alkene group.
C-O Stretch: An absorption in the fingerprint region, typically between 1300-1000 cm⁻¹, corresponding to the C-O bonds of the alcohol and carboxylic acid.
In Vitro and In Vivo Labeling Techniques for Metabolic Tracing
To understand how this compound is synthesized or metabolized within a biological system, stable isotope tracing techniques are employed. nih.gov These methods involve introducing isotopically labeled precursors (e.g., ¹³C-glucose, ¹³C-fatty acids) into cell cultures (in vitro) or whole organisms (in vivo). biorxiv.org
Metabolic enzymes process these labeled precursors, transferring the heavy isotopes to downstream metabolites. nih.gov By analyzing samples over time using mass spectrometry (either GC-MS or LC-MS), researchers can track the incorporation of the isotopic label into this compound and its related metabolic products. This provides direct evidence of pathway activity and helps to identify the sources of the carbon atoms that make up the molecule. ambic.org This powerful approach allows for the dynamic measurement of metabolic fluxes and the elucidation of the biochemical pathways involving this compound. nih.govbiorxiv.org
Development of Highly Sensitive and Specific Detection Assays
The accurate detection and quantification of this compound in various biological and chemical matrices necessitate the development of highly sensitive and specific analytical assays. While dedicated assays exclusively for this compound are not extensively detailed in publicly available literature, established methodologies for the analysis of analogous compounds, such as short-chain fatty acids, unsaturated fatty acids, and other hydroxy fatty acids, provide a robust framework for its characterization. These methods typically involve gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), often requiring a derivatization step to enhance analyte volatility and ionization efficiency.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and reliable technique for the analysis of volatile and semi-volatile compounds, including short-chain fatty acids. nih.gov For the analysis of hydroxy fatty acids like this compound, derivatization is a critical step to improve chromatographic behavior and detection sensitivity. nih.gov This chemical modification targets the carboxyl and hydroxyl functional groups, which are otherwise not ideal for GC analysis.
Common derivatization strategies include:
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to convert the hydroxyl and carboxyl groups into more volatile trimethylsilyl (TMS) ethers and esters, respectively. restek.com
Esterification: The carboxyl group can be converted to a methyl ester (fatty acid methyl ester or FAME) using reagents like boron trifluoride (BF3) in methanol. restek.com This is often followed by silylation of the hydroxyl group to create a stable derivative for GC-MS analysis. nih.govmarinelipids.ca
Following derivatization, the sample is injected into the GC-MS system. The separation is typically achieved on a capillary column, and the mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) data. The selection of appropriate ions for monitoring (Selected Ion Monitoring or SIM mode) can significantly enhance the sensitivity and specificity of the assay. lipidmaps.org
Illustrative GC-MS Parameters for Derivatized Hydroxy Fatty Acids
The table below presents a hypothetical set of GC-MS conditions that could serve as a starting point for developing a specific assay for derivatized this compound, based on methods used for similar analytes. lipidmaps.org
| Parameter | Value |
| Gas Chromatograph | Agilent 5890 series II system or equivalent |
| Column | HP-5MS capillary column |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | Initial temp 80°C, hold for 5 min; ramp 3.8°C/min to 200°C; ramp 15°C/min to 290°C, hold for 6 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | Specific m/z values corresponding to characteristic fragments of the derivatized analyte would need to be determined experimentally. |
This table is for illustrative purposes only and represents a potential starting point for method development. Actual parameters would require optimization and validation for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has emerged as a premier analytical technique for fatty acid analysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization in some cases. creative-proteomics.com For hydroxy fatty acids, reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is particularly effective. nih.govnih.gov
Key aspects of LC-MS assay development include:
Sample Preparation: This can range from simple protein precipitation for plasma samples to more complex liquid-liquid or solid-phase extraction (SPE) to isolate the fatty acid fraction and remove interfering substances. nih.govnih.gov
Chromatographic Separation: A C8 or C18 reversed-phase column is commonly used to separate fatty acids based on their hydrophobicity. princeton.edunih.gov The mobile phase typically consists of a gradient of aqueous and organic solvents, such as water, methanol, and acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. princeton.edunih.gov
Mass Spectrometric Detection: Electrospray ionization (ESI) in negative mode is generally preferred for fatty acids as it readily forms the deprotonated molecule [M-H]⁻. nih.gov Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity and sensitivity by monitoring a specific fragmentation of the parent ion to a product ion. shimadzu.com
The development of a sensitive LC-MS/MS method would involve optimizing the chromatographic conditions to achieve good peak shape and separation from other matrix components, as well as fine-tuning the mass spectrometer parameters (e.g., collision energy) to obtain the most intense and specific MRM transitions for this compound.
Hypothetical LC-MS/MS Parameters for this compound Analysis
The following table provides an example of LC-MS/MS conditions that could be adapted for the analysis of this compound, based on validated methods for similar short-chain hydroxy fatty acids. nih.gov
| Parameter | Value |
| Liquid Chromatograph | UHPLC system |
| Column | Phenomenex Luna C18 or similar |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | Optimized gradient from aqueous to organic |
| Mass Spectrometer | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Precursor ion [M-H]⁻ → Product ion (To be determined experimentally) |
This table is for illustrative purposes only. The specific MRM transition and other parameters would need to be empirically determined and validated for this compound.
Q & A
Q. What PPE is required for handling this compound in bioactivity assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
